molecular formula C27H35ClN6O5S B1139171 Nazartinib甲磺酸盐 CAS No. 1508250-72-3

Nazartinib甲磺酸盐

货号 B1139171
CAS 编号: 1508250-72-3
分子量: 591.12
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nazartinib, also known as EGF816, is a novel, covalent mutant-selective EGFR inhibitor . It is under investigation in clinical trials for the treatment of non-small cell lung cancer (NSCLC) with EGFR activating mutations .

科学研究应用

1. 非小细胞肺癌(NSCLC)中的疗效

Nazartinib甲磺酸盐已显示出在治疗表皮生长因子受体突变的非小细胞肺癌(NSCLC)患者中的疗效。崔、肖和张(2021年)的研究探讨了其临床疗效和安全性,突出了其作为突变选择性表皮生长因子受体酪氨酸激酶抑制剂(EGFR-TKI)的潜力(Cui, Xiao, & Zhang, 2021)

2. EGFR突变肺癌的混合反应

在具有T790M介导的对初始抗EGFR治疗产生耐药性的肺癌中,Nazartinib可能是有效的,尽管观察到异质性反应。Piotrowska等人(2018年)注意到在接受Nazartinib治疗的患者中出现了T790M依赖性和独立性克隆的出现,表明肿瘤反应中存在复杂的动态(Piotrowska et al., 2018)

3. 与人血清白蛋白的相互作用

Almehizia等人(2020年)进行了一项研究,以了解Nazartinib与人血清白蛋白(HSA)的相互作用,这对其药代动力学至关重要。他们发现Nazartinib会自发地结合到HSA,这一发现对其在癌症治疗中的分布和疗效具有重要意义(Almehizia et al., 2020)

4. EGFR突变NSCLC中的安全性和疗效

一项2020年的研究评估了Nazartinib在晚期EGFR突变NSCLC患者中的安全性和活性。谭等人发现Nazartinib具有良好的安全性概况,具有低级别的皮肤毒性,并且对EGFR突变NSCLC有效(Tan et al., 2020)

5. 代谢谱和活性代谢物

Abdelhameed、Attwa和Kadi(2019年)探讨了Nazartinib的代谢途径和生物活化机制。他们的研究揭示了意外活性代谢物的形成,为了解其代谢过程和潜在毒性提供了见解(Abdelhameed, Attwa, & Kadi, 2019)

6. NSCLC突变体外特性

Masuzawa等人(2017年)进行了一项体外研究,以表征Nazartinib对具有不同EGFR突变的非小细胞肺癌的影响。这项研究有助于澄清Nazartinib对特定突变的有效性,为个性化癌症治疗做出贡献(Masuzawa et al., 2017)

安全和危害

Nazartinib has demonstrated manageable safety in patients with EGFR-mutant advanced non-small cell lung cancer (NSCLC) who received 3 prior lines of systemic therapy . The most common adverse events were rash, diarrhoea, pruritus, fatigue, and stomatitis, and were mostly grades 1–2 .

属性

IUPAC Name

N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN6O2.CH4O3S/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3;1-5(2,3)4/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35);1H3,(H,2,3,4)/b11-7+;/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRYTAMUVASSBY-ZJULCNDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35ClN6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nazartinib mesylate

CAS RN

1508250-72-3
Record name Nazartinib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1508250723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAZARTINIB MESYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HTX614WR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nazartinib mesylate
Reactant of Route 2
Reactant of Route 2
Nazartinib mesylate
Reactant of Route 3
Reactant of Route 3
Nazartinib mesylate
Reactant of Route 4
Reactant of Route 4
Nazartinib mesylate
Reactant of Route 5
Reactant of Route 5
Nazartinib mesylate
Reactant of Route 6
Reactant of Route 6
Nazartinib mesylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。